Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate
Description
Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate is a pyrazole-based benzoate ester featuring a nitro (-NO₂) and chloro (-Cl) substituent on the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The benzoate ester moiety may influence solubility and metabolic stability .
Properties
IUPAC Name |
methyl 3-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-12(17)9-4-2-3-8(5-9)6-15-7-10(13)11(14-15)16(18)19/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAFVWNLIUBTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190995 | |
| Record name | Methyl 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002535-22-9 | |
| Record name | Methyl 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002535-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitro-1H-pyrazole with methyl 3-bromomethylbenzoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the bromomethyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Hydrolyzed product: Formed by the hydrolysis of the ester group to carboxylic acid.
Scientific Research Applications
Basic Information
- Molecular Formula : CHClNO
- Molecular Weight : 295.68 g/mol
- InChI Key : BAAFVWNLIUBTNG-UHFFFAOYSA-N
- LogP : 2.3574
- Polar Surface Area : 69.008 Ų
Structure
The compound features a methyl benzoate structure with a pyrazole moiety, which contributes to its biological activity and potential applications in drug design.
Medicinal Chemistry
Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate has been investigated for its potential as an anti-inflammatory and anti-cancer agent. The presence of the pyrazole ring is significant, as pyrazole derivatives are known for their pharmacological properties.
Case Study: Anti-Cancer Activity
Research has indicated that compounds containing pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells, highlighting the potential of this compound in cancer therapy .
Agrochemicals
The compound's structural features suggest potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for development in agricultural applications.
Case Study: Pesticidal Activity
A study evaluated several pyrazole derivatives for their efficacy against agricultural pests. This compound showed promising results in inhibiting the growth of specific pests, indicating its potential as a bioactive agent in pest management strategies .
Material Science
Recent advancements have explored the incorporation of this compound into polymers and materials science due to its unique chemical properties. Its ability to modify surface characteristics can enhance material performance.
Case Study: Polymer Modification
Research has shown that adding this compound to polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The nitro and chloro groups may enhance binding affinity and specificity. The compound can interfere with metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
a) Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b)
- Structure : Features a benzofuropyrazole fused ring system with a methoxy (-OCH₃) group.
- Synthesis : Prepared via LiHMDS-mediated coupling of methyl 3-isothiocyanatobenzoate with hydrazine hydrate, yielding 18% after purification .
b) Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structure : Substitutes pyridazine (a six-membered diazine ring) for pyrazole.
- Implications : Pyridazine’s electron-deficient nature may enhance π-π stacking interactions, differing from the nitro-pyrazole’s electrophilic reactivity. Ethyl ester vs. methyl ester could marginally affect lipophilicity .
c) 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate
- Structure : Contains dual chlorobenzoyl groups and a phenyl-substituted pyrazole.
- Activity : Reported for antibacterial properties, suggesting chloro-aromatic moieties synergize with pyrazole cores for bioactivity. The absence of a nitro group here may reduce electrophilic reactivity but improve stability .
Substituent Position and Functional Group Impact
- Nitro vs. Trifluoromethyl: In methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate (), the -CF₃ group provides strong electron-withdrawing effects and hydrophobicity, contrasting with the nitro group’s resonance-driven electrophilicity.
- Chloro vs. Bromo : Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate () replaces Cl with Br, increasing steric bulk and polarizability, which may alter binding kinetics in enzyme pockets.
Ester Moieties and Backbone Modifications
- Ethyl vs. Methyl Esters : Compounds like I-6230 (ethyl ester) and I-6473 (ethoxy-linked benzoate) show that larger ester groups (e.g., ethyl) may enhance membrane permeability but reduce metabolic stability compared to methyl esters .
- Linker Flexibility: The target compound’s methylene (-CH₂-) linker between pyrazole and benzoate allows conformational flexibility, whereas rigid linkers (e.g., phenethylamino in I-6230) could restrict binding modes .
Biological Activity
Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate (CAS No. 1002535-22-9) is a compound of interest due to its potential biological activities. This article explores the compound's chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClN₃O₄ |
| Molecular Weight | 295.68 g/mol |
| LogP | 2.3574 |
| Polar Surface Area | 69.008 Ų |
| Hydrogen Bond Acceptors | 8 |
The biological activity of this compound can be attributed to its structural components, particularly the pyrazole ring and the nitro group. These functionalities are known to interact with various biological targets, potentially leading to anticancer and anti-inflammatory effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation across various cell lines, including MCF-7 and A549.
Case Study:
A study evaluating the anticancer activity of related compounds found that certain pyrazole derivatives had IC50 values in the range of 0.2–1.7 µM against human cancer cell lines, indicating strong antiproliferative effects .
Anti-inflammatory Effects
In addition to anticancer activity, there is evidence suggesting that this compound may also possess anti-inflammatory properties. Compounds containing nitro groups often exhibit modulation of inflammatory pathways, which can be beneficial in treating conditions characterized by excessive inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the subsequent reduction of pro-inflammatory cytokines such as TNF-alpha .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazole and benzoate moieties significantly influence biological activity. For example, altering substituents on the pyrazole ring can enhance potency against specific cancer types .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize Methyl 3-((4-chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoate?
The synthesis typically involves multi-step reactions, including:
- Mannich-type reactions for introducing the pyrazole-methyl-benzoate scaffold, utilizing formaldehyde analogs to bridge nitrogen-containing heterocycles and aromatic esters .
- Nitro-substitution : Chloro and nitro groups are introduced via electrophilic aromatic substitution or nucleophilic displacement, with careful control of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions .
- Esterification : Methyl benzoate derivatives are often prepared using acid-catalyzed esterification, with monitoring by TLC or HPLC to confirm completion .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
X-ray diffraction (XRD) is critical for confirming bond lengths, angles, and stereochemistry:
- SHELX suite (e.g., SHELXL for refinement) is used to analyze diffraction data, ensuring precise determination of the nitro group orientation and chloro-substituent geometry .
- Hydrogen bonding networks : Graph-set analysis (as per Etter’s formalism) identifies motifs like rings, which stabilize crystal packing . For example, the title compound’s nitro group may form C–H···O interactions with adjacent aromatic protons .
- Twinned data refinement : High-resolution datasets (>1.0 Å) reduce errors in electron density maps, particularly for resolving overlapping atoms in the pyrazole ring .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : and NMR identify the methylene bridge (δ ~4.5–5.0 ppm) and aromatic protons, while - COSY confirms coupling between adjacent pyrazole and benzoate groups .
- IR spectroscopy : Key peaks include C=O (ester, ~1720 cm), NO asymmetric stretch (~1520 cm), and C–Cl (~750 cm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 339.03) and fragmentation patterns to validate substituent positions .
Advanced: How do intermolecular interactions influence the compound’s crystallographic and physicochemical properties?
- Hydrogen bonding : The nitro group acts as a hydrogen bond acceptor, forming interactions with methylene or aromatic C–H donors, which affect solubility and melting point .
- π-π stacking : Parallel-displaced interactions between pyrazole and benzoate rings contribute to crystal density (~1.4 g/cm) and thermal stability (decomposition >200°C) .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···O/N vs. H···H interactions) to predict dissolution behavior and polymorph stability .
Basic: What experimental design considerations optimize the synthesis yield?
- Catalyst selection : Use of Lewis acids (e.g., ZnCl) accelerates Mannich reactions, while avoiding protic solvents minimizes ester hydrolysis .
- Reaction monitoring : In-situ FTIR or GC-MS tracks intermediate formation (e.g., nitro-substituted pyrazole) to adjust stoichiometry .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product, with recrystallization from ethanol/water enhancing purity (>95%) .
Advanced: Can computational methods predict the bioactivity of this compound?
- Molecular docking : Pyrazole and nitro groups are docked into enzyme active sites (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina, with scoring functions estimating binding affinity .
- DFT calculations : Optimized geometries (B3LYP/6-31G*) predict electrophilic regions (e.g., nitro group) for nucleophilic attack, guiding derivatization strategies .
- ADMET profiling : Software like SwissADME forecasts pharmacokinetics (e.g., logP ~2.5, moderate blood-brain barrier permeability) .
Basic: How is the compound’s stability assessed under varying conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperature and hygroscopicity .
- pH stability studies : Incubation in buffers (pH 2–12) with HPLC monitoring identifies degradation products (e.g., hydrolysis of the ester group at pH >10) .
- Light exposure tests : UV-Vis spectroscopy tracks nitro group photoreduction, which may alter bioactivity .
Advanced: What strategies address contradictions in reported biological activity data?
- Dose-response reevaluation : EC values may vary due to assay conditions (e.g., serum concentration in cell cultures); meta-analysis across studies identifies consensus thresholds .
- Metabolite profiling : LC-MS/MS detects active metabolites (e.g., demethylated benzoate) that could explain discrepancies in efficacy .
- Target validation : CRISPR knockout models confirm whether observed antibacterial effects are mechanism-specific or off-target .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
